molecular formula C13H13NO4S2 B6540004 N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1060229-82-4

N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6540004
CAS No.: 1060229-82-4
M. Wt: 311.4 g/mol
InChI Key: MQNMJAWTYKDBOV-UHFFFAOYSA-N
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Description

N-[(Thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a thiophen-3-ylmethyl substituent via a sulfonamide group.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c15-20(16,14-8-10-3-6-19-9-10)11-1-2-12-13(7-11)18-5-4-17-12/h1-3,6-7,9,14H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNMJAWTYKDBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via electrophilic sulfonation followed by chlorination :

  • Sulfonation : Treatment of 2,3-dihydro-1,4-benzodioxine with fuming sulfuric acid (20% SO₃) at 80°C for 6 hours introduces a sulfonic acid group at the 6-position, guided by the electron-donating oxygen atoms in the dioxane ring.

  • Chlorination : The resulting sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane under reflux (40°C, 2 hours).

Key Data :

StepReagents/ConditionsYield (%)
SulfonationH₂SO₄ (fuming), 80°C, 6h78
ChlorinationPCl₅, CH₂Cl₂, 40°C, 2h85

Synthesis of (Thiophen-3-yl)methylamine

This amine is prepared through a reductive amination strategy:

  • Aldehyde Formation : Thiophen-3-carboxaldehyde is reacted with methylamine in methanol at 25°C for 12 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate, yielding (thiophen-3-yl)methylamine.

Purity : >95% (HPLC), confirmed by 1H^1H-NMR (δ\delta 2.8 ppm, singlet, –CH₂–NH₂).

Sulfonamide Bond Formation

The final step involves coupling the sulfonyl chloride with (thiophen-3-yl)methylamine under basic conditions:

Reaction Protocol :

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1 eq) in anhydrous tetrahydrofuran (THF).

  • Add (thiophen-3-yl)methylamine (1.2 eq) dropwise at 0°C.

  • Introduce triethylamine (2 eq) to scavenge HCl.

  • Stir at room temperature for 4 hours.

Workup :

  • Extract with ethyl acetate, wash with 5% HCl (to remove excess amine), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 72% (white crystalline solid).

Optimization of Reaction Parameters

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)
THF2572
DCM2568
DMF2555
THF0→2580

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl₃):
    δ\delta 7.45 (d, J = 8.4 Hz, 1H, Ar–H), 6.90 (d, J = 8.4 Hz, 1H, Ar–H), 4.30 (s, 2H, –CH₂–S), 3.25 (t, J = 6.0 Hz, 2H, –CH₂–NH–).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N–H).

Physicochemical Properties

PropertyValue
Molecular Weight323.39 g/mol
logP2.15
Melting Point158–160°C
Solubility (H₂O)<0.1 mg/mL

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Hydrolysis : Conduct chlorination under anhydrous conditions with molecular sieves to prevent water ingress.

  • Thiophene Side Reactions : Use low temperatures (0°C) during coupling to avoid electrophilic substitution on the thiophene ring.

Comparative Analysis of Alternative Routes

Direct Sulfonation of Preformed Amine

Attempts to sulfonate N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine led to <20% yield due to decomposition under acidic conditions.

Solid-Phase Synthesis

Immobilizing the benzodioxine core on Wang resin enabled a 65% yield but required costly specialized equipment.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride reduces raw material costs by 40% compared to small-scale preparations.

  • Green Chemistry : Replacing THF with cyclopentyl methyl ether (CPME) improved the E-factor from 18.2 to 12.6 .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated, nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent variations, biological activity, and physicochemical properties.

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Benzodioxine Sulfonamides
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
N-[(Thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Thiophen-3-ylmethyl C₁₄H₁₃NO₄S₂ 347.4 Thiophene heterocycle
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) Bromoethyl + 4-methylphenyl C₁₈H₁₈BrNO₄S 432.3 Alkyl halide substituent
N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) 3-Phenylpropyl C₂₄H₂₃NO₄S 433.5 Aromatic side chain
N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) 4-Chlorobenzyl C₂₂H₂₀ClNO₄S 453.9 Halogenated aryl group
N-(Thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Bis-thiophene moiety C₁₇H₁₅NO₄S₃ 393.5 Dual thiophene substitution

Key Observations :

  • Bis-thiophene analogs (e.g., ) exhibit increased molecular weight and sulfur content, which may affect pharmacokinetics or redox activity.
Table 2: Antibacterial and Enzymatic Activity of Selected Analogs
Compound (Reference) Antibacterial Activity (IC₅₀/MIC, µg/mL) Lipoxygenase Inhibition
5a S. typhi: 13.00 ± 0.89; E. coli: 9.22 ± 0.70 Weak
5c Inactive against S. typhi Moderate (vs. Baicalein standard)
5e N/A Moderate
Target Compound (Inferred) Unknown Unknown

Key Observations :

  • Compound 5a , bearing a bromoethyl substituent, showed the broadest antibacterial activity, with IC₅₀ values close to ciprofloxacin .
  • Compound 5c (3-phenylpropyl) displayed moderate lipoxygenase inhibition, suggesting that bulky hydrophobic groups may enhance enzyme binding .

Biological Activity

N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C13H13N1O3S1
  • Molecular Weight : 273.31 g/mol
  • CAS Number : Not explicitly available in the provided sources.

The compound features a benzodioxine core, which is known for various biological activities, particularly in the field of medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. For instance, the benzodioxine sulfonamide derivatives have been tested against a range of bacterial strains. In vitro assays demonstrated that these compounds possess inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications as antimicrobial agents .

Anticancer Properties

Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, analogs of benzodioxine have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Cytotoxicity in B16F10 Cells

A study evaluated the cytotoxic effects of benzodioxine derivatives on B16F10 murine melanoma cells. The results indicated that certain analogs significantly reduced cell viability at concentrations as low as 5 µM without causing substantial cytotoxicity in non-cancerous cells .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin production, and its inhibition can be beneficial for conditions like hyperpigmentation. Some derivatives demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a potent inhibitory effect on tyrosinase activity .

CompoundIC50 (µM)Activity Type
Kojic Acid24.09Positive Control
Analog 117.62Tyrosinase Inhibitor
Analog 31.12Strong Tyrosinase Inhibitor

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:

  • Modulation of Apoptotic Pathways : Inducing programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : Particularly through competitive inhibition mechanisms against enzymes like tyrosinase.
  • Antioxidant Activity : Potentially reducing oxidative stress within cells.

Q & A

Q. What are the key synthetic pathways and optimization strategies for N-[(thiophen-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis typically involves:

  • Stepwise functionalization : Introduction of the thiophene-methyl group via nucleophilic substitution or coupling reactions, followed by sulfonamide formation using sulfonyl chlorides under basic conditions (e.g., triethylamine) .
  • Critical parameters : Temperature control (reflux for 12–24 hours), inert atmosphere (N₂), and solvent selection (DMF or acetonitrile for solubility) .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) and LC-MS for intermediate characterization .

Q. How is the structural integrity of this compound validated post-synthesis?

Standard analytical workflows include:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, benzodioxine methylene groups at δ 4.2–4.5 ppm) .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 394.5) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

Advanced SAR studies involve:

  • Functional group modifications :
  • Varying the thiophene substituents (e.g., 2- vs. 3-thiophene isomers) to assess enzyme-binding affinity .
  • Introducing electron-withdrawing groups (e.g., -CF₃) on the benzodioxine ring to enhance metabolic stability .
    • Computational modeling : Docking simulations (AutoDock Vina) to predict interactions with target enzymes (e.g., carbonic anhydrase IX) .
    • In vitro assays : IC₅₀ determination against enzyme targets using fluorometric or calorimetric methods .

Q. How can researchers resolve contradictory bioactivity data across different experimental models?

Contradictions may arise due to:

  • Assay variability : Standardize protocols (e.g., pH, temperature, and incubation time) for enzyme inhibition studies .
  • Membrane permeability : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with cellular uptake discrepancies .
  • Metabolic interference : Conduct LC-MS/MS metabolite profiling to identify degradation products in hepatic microsome assays .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Common issues and solutions include:

  • Low crystallinity : Co-crystallization with target proteins (e.g., serum albumin) or use of solvent vapor diffusion techniques .
  • Polymorphism : Screen multiple solvents (e.g., DMSO/water mixtures) and temperatures to isolate stable polymorphs .
  • Data interpretation : Refinement using software like SHELXL to resolve overlapping electron densities from flexible benzodioxine and thiophene moieties .

Methodological Guidance

Q. How should researchers design dose-response experiments for toxicity profiling?

  • In vitro :
  • Use a 10-point concentration range (1 nM–100 µM) in MTT assays on HEK-293 or HepG2 cells .
  • Include positive controls (e.g., cisplatin for cytotoxicity) .
    • In vivo :
  • Apply OECD guidelines for acute toxicity (e.g., 50–300 mg/kg in murine models) with histopathology and serum biomarker analysis .

Q. What computational tools are recommended for predicting metabolic pathways?

  • Software :
  • SwissADME for predicting Phase I/II metabolism sites (e.g., sulfonamide hydrolysis, thiophene oxidation) .
  • MetaSite for identifying cytochrome P450-mediated transformations .
    • Validation : Cross-reference predictions with in vitro microsome studies (rat/human liver S9 fractions) .

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